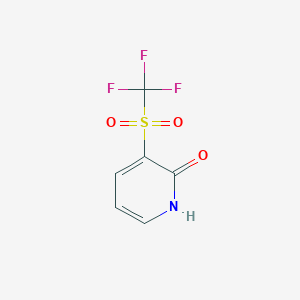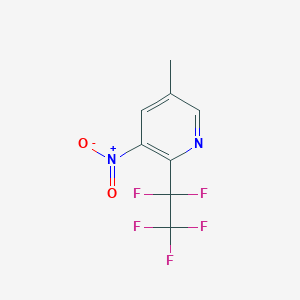
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C8H5F5N2O2 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pentafluoroethyl group, a nitro group, and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pentafluoroethyl and methyl groups.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to achieve the desired fluorination . The process may also involve multiple steps to introduce the nitro and methyl groups.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical intermediates
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-bromopyridine: A precursor in the synthesis of fluorinated pyridines.
2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Nitropyridine: A simpler nitro-substituted pyridine without fluorine atoms.
Uniqueness: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is unique due to the combination of the pentafluoroethyl group, nitro group, and methyl group on the pyridine ring. This specific substitution pattern imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F5N2O2 |
|---|---|
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
BXLWMHJCTRSXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)

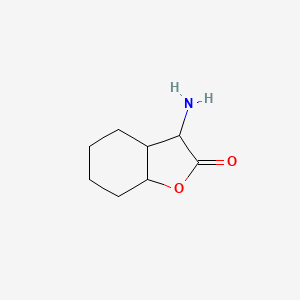
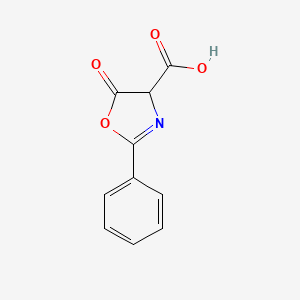
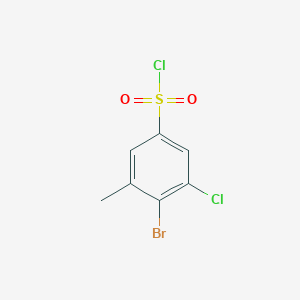
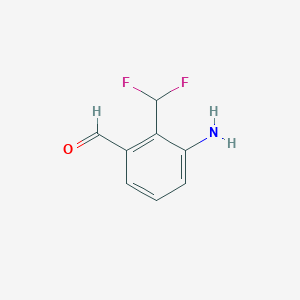
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
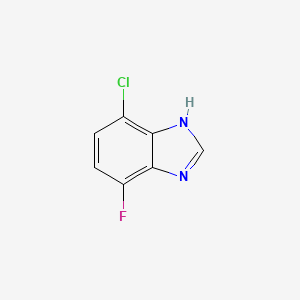
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
